![molecular formula C11H17NO B13055106 (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol](/img/structure/B13055106.png)
(1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol
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Overview
Description
(1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group and a hydroxyl group attached to a propanol backbone, with an ethyl-substituted phenyl ring. The stereochemistry of the compound is defined by the (1S,2S) configuration, which influences its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethylbenzaldehyde and nitroethane.
Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 2-ethylbenzaldehyde and nitroethane to form a nitro alcohol intermediate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using enzymes for enantioselective synthesis are being explored to achieve higher selectivity and sustainability.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, carbamates, or ureas with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, isocyanates, carbamoyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary amines or alcohols
Substitution: Formation of amides, carbamates, or ureas
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol is in medicinal chemistry . Its chiral nature allows it to serve as a building block for synthesizing complex pharmaceuticals. The compound has been investigated for its potential to modulate neurotransmitter systems, making it relevant in the development of treatments for neurological disorders such as anxiety and depression .
Biological Research
In biological research, this compound has been explored as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to selectively bind to certain receptors suggests that it may influence various biochemical pathways, which is critical for understanding disease mechanisms and developing targeted therapies .
Industrial Applications
The compound is also utilized in the production of agrochemicals and fine chemicals. Its unique functional groups allow for modifications that enhance the efficacy and stability of active ingredients in agricultural products .
Neuropharmacology
In a study focused on neuropharmacology, this compound was shown to interact with serotonin receptors, influencing mood regulation. This interaction highlights its potential as a candidate for developing antidepressant medications.
Synthesis of Chiral Drugs
Another significant application involves its use in the synthesis of chiral drugs. The compound has been employed as an intermediate in the production of various pharmaceuticals that require specific stereochemistry for optimal biological activity. Research has demonstrated that using this compound can lead to higher yields and purities in these syntheses compared to non-chiral alternatives .
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may act as an agonist or antagonist, modulating the activity of its target proteins and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-amino-1-(2-ethylphenyl)propan-2-ol: The enantiomer of the compound with different stereochemistry.
(1S,2S)-1-amino-1-(2-methylphenyl)propan-2-ol: A similar compound with a methyl group instead of an ethyl group on the phenyl ring.
(1S,2S)-1-amino-1-(2-isopropylphenyl)propan-2-ol: A similar compound with an isopropyl group on the phenyl ring.
Uniqueness
(1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of an ethyl-substituted phenyl ring. These structural features contribute to its distinct reactivity and interactions with biological molecules, making it valuable in various research and industrial applications.
Biological Activity
(1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol is a chiral compound characterized by its molecular formula C13H19NO and a molecular weight of 179.26 g/mol. This compound features an amino group, a hydroxyl group, and a 2-ethyl-substituted phenyl ring, which contribute to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. The compound's unique structure allows it to interact with various biological systems, leading to significant pharmacological implications.
The synthesis of this compound typically involves multi-step organic reactions that yield enantiomerically pure forms. Its chiral nature is crucial for its biological activity, as different enantiomers can exhibit markedly different effects in biological systems.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Preliminary studies suggest that it can modulate the activity of specific enzymes, which is essential for various biochemical pathways. Its interactions may influence metabolic processes, potentially leading to therapeutic applications in treating diseases associated with enzyme dysregulation.
Receptor Interactions
The compound has been investigated for its binding affinity to various receptors. These interactions are critical for understanding its pharmacodynamics and potential therapeutic effects. Binding studies indicate that this compound may serve as a ligand for certain receptors, influencing signaling pathways that are vital for cellular function.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Study 1: Antimicrobial Activity
In a study focusing on antimicrobial properties, this compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
Study 2: Neuroprotective Effects
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(1R,2R)-1-amino-1-(2-ethylphenyl)propan-2-ol | C13H19NO | Enantiomeric form; potential differences in biological activity |
(1S,2R)-1-amino-1-(4-ethylphenyl)propan-2-ol | C13H19NO | Similar structure but with different phenyl substitution; may exhibit distinct pharmacological properties |
β-amino alcohols | Varies | General class of compounds used widely in medicinal chemistry |
The structural variations among these compounds can lead to different biological activities and therapeutic potentials.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11+/m0/s1 |
InChI Key |
JSMGPFUDSSMWIF-GZMMTYOYSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1[C@@H]([C@H](C)O)N |
Canonical SMILES |
CCC1=CC=CC=C1C(C(C)O)N |
Origin of Product |
United States |
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